molecular formula C6H5NOS B8599622 2-Methylthieno[2,3-d][1,3]oxazole CAS No. 112499-96-4

2-Methylthieno[2,3-d][1,3]oxazole

Katalognummer: B8599622
CAS-Nummer: 112499-96-4
Molekulargewicht: 139.18 g/mol
InChI-Schlüssel: WYFJWNALUQRFTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylthieno[2,3-d][1,3]oxazole is a fused heterocyclic compound featuring a thiophene ring fused to a 1,3-oxazole moiety, with a methyl substituent at the 2-position. This structure combines sulfur (from thiophene) and oxygen (from oxazole), contributing to unique electronic and steric properties.

Eigenschaften

CAS-Nummer

112499-96-4

Molekularformel

C6H5NOS

Molekulargewicht

139.18 g/mol

IUPAC-Name

2-methylthieno[2,3-d][1,3]oxazole

InChI

InChI=1S/C6H5NOS/c1-4-7-6-5(8-4)2-3-9-6/h2-3H,1H3

InChI-Schlüssel

WYFJWNALUQRFTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(O1)C=CS2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 1: Antimicrobial Activity Comparison

Compound Class Gram-positive (MRSA) Gram-negative (E. coli) Fungal (A. niger)
1,3-Oxazole Derivatives Active at 200 µg/mL Moderate activity Active
Thieno-oxazole Predicted activity Insufficient data Insufficient data

Table 2: Structural and Functional Groups

Compound Core Heterocycle Key Substituents Bioactivity Driver
Thieno-oxazole Thiophene + Oxazole Methyl Lipophilicity (thiophene)
Naphthooxazole Naphthalene + Oxazole Methyl Aromatic extension
4-Hydroxyphenyl-oxazole Benzene + Oxazole 4-Hydroxyphenyl Hydrogen-bonding capacity

Vorbereitungsmethoden

Cyclocondensation of Thiophene Carboxamides

The most widely reported approach involves cyclocondensation reactions between thiophene-2-carboxamide derivatives and α-haloketones. For example, reacting 3-aminothiophene-2-carboxamide with chloroacetone in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields the target compound via intramolecular cyclization . Key parameters include:

ParameterOptimal RangeYield (%)Reference
Temperature80–100°C72–85
SolventDMF or DMSO
Catalyst Loading10 mol% ZnCl₂

This method benefits from readily available starting materials but faces challenges in controlling byproducts such as regioisomeric thienooxazoles .

Electrochemical Deoxygenative Synthesis

Recent advances in electrochemical synthesis enable direct construction of the oxazole ring from carboxylic acids. Xia et al. demonstrated that 3-fluorobenzoic acid reacts with ethyl isocyanoacetate under electrochemical conditions to form oxazoles . Adapting this method, thiophene-3-carboxylic acid derivatives can be coupled with methyl isocyanoacetate using DMAP-Tf as an activator and CH₂Cl₂ as the solvent . Optimized conditions include:

  • Base : DMAP (1.5 equiv)

  • Temperature : 40°C

  • Reaction Time : 30 minutes

  • Yield : Up to 96% for analogous oxazoles

This approach offers scalability and avoids stoichiometric metal catalysts, though its application to thienooxazoles remains exploratory .

Thiocyanate-Mediated Cyclization

A patent by WO2003006442A1 describes a thiocyanate-based route to 1,3-oxazole-2-thiols, which can be modified for thienooxazole synthesis . Reacting glycolaldehyde diethylacetal with potassium thiocyanate in acetonitrile under hydrochloric acid catalysis produces oxazole-thiol intermediates . Substituting glycolaldehyde with thiophene-glycolaldehyde derivatives could yield 2-methylthienooxazole:

Critical factors:

  • Diluent : Acetonitrile or isopropanol

  • Acid Catalyst : Concentrated HCl (1–2 equiv)

  • Reaction Time : 4 hours under reflux

This method’s scalability is proven in industrial settings, but regioselectivity requires further study .

Nitro Group Reduction and Cyclization

Ambeed’s protocol for 2-methyl-6-nitro-1,3-benzoxazole synthesis involves nitro reduction using Fe/NH₄Cl in methanol . Analogously, nitro-substituted thienooxazole precursors can be reduced to amines, followed by cyclization. For example:

ConditionSpecificationYield (%)
Reducing AgentFe, NH₄Cl85
SolventMeOH/H₂O (3:2)
Temperature70°C
Time2–4 hours

This method is reliable for functionalized derivatives but requires nitro-substituted starting materials .

Palladium-Catalyzed Cross-Coupling

A less conventional route employs palladium-catalyzed coupling to assemble the thienooxazole core. For instance, Suzuki-Miyaura coupling between thiophene boronic acids and oxazole halides enables modular synthesis . However, yields are moderate (50–65%) due to competing side reactions .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationHigh regioselectivityByproduct formation72–85
ElectrochemicalScalable, metal-freeLimited precedent for thiophenes90–96*
Thiocyanate CyclizationIndustrial applicabilityComplex starting materials60–75
Nitro ReductionFunctional group toleranceMulti-step process80–85

*Reported for benzooxazoles .

Mechanistic Insights

  • Cyclocondensation : Proceeds via nucleophilic attack of the thiophene amide on the α-haloketone, followed by dehydrohalogenation .

  • Electrochemical Synthesis : Involves decarboxylation of the carboxylic acid to generate a radical intermediate, which couples with the isocyanoacetate to form the oxazole ring .

  • Thiocyanate Route : Thiocyanic acid (generated in situ) reacts with glycolaldehyde derivatives to form oxazole-thiols through hemithioacetal intermediates .

Q & A

Basic: What are the optimized synthetic routes for 2-Methylthieno[2,3-d][1,3]oxazole, and how can reaction conditions improve yield?

Answer:
The synthesis of 2-Methylthieno[2,3-d][1,3]oxazole derivatives typically involves cyclization reactions under controlled conditions. For example:

  • Reflux in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acetic acid enhances cyclization efficiency. Evidence from analogous oxazole syntheses shows that refluxing hydrazide intermediates in DMSO for 18 hours followed by ice-water quenching yields products with ~65% efficiency .
  • Microwave-assisted synthesis using PEG-SO3H as a catalyst reduces reaction time (e.g., from hours to minutes) while maintaining yields >90% in naphthaoxazole derivatives, a strategy transferable to thieno-oxazole systems .
  • Solvent selection : Absolute ethanol minimizes side reactions during condensation steps, as demonstrated in triazole-oxazole hybrid syntheses .

Key optimization parameters : Temperature control (80–120°C), solvent polarity, and catalyst choice (e.g., Brønsted acids) significantly impact purity and yield.

Basic: What spectroscopic and chromatographic methods are used to characterize 2-Methylthieno[2,3-d][1,3]oxazole?

Answer:
Characterization relies on multimodal analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and verify cyclization. For example, aromatic protons in analogous naphthaoxazoles resonate at δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₆H₅NS₂ for 2-Methylthieno[2,3-d][1,3]oxazole) with <5 ppm mass accuracy .
  • IR spectroscopy : Stretching frequencies for C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) confirm oxazole ring formation .
  • Melting point analysis : Used to assess purity; derivatives like 2-phenylnaphtho[2,3-d]oxazole exhibit sharp melting points (e.g., 165°C) .

Advanced: How do electron-donating and electron-withdrawing substituents influence the biological activity of 2-Methylthieno[2,3-d][1,3]oxazole derivatives?

Answer:
Substituent effects are critical in structure-activity relationships (SAR):

  • Donor groups (e.g., -OCH₃, -NH₂) : Enhance π-π stacking with target proteins (e.g., kinase active sites), improving inhibitory potency. For instance, methoxy-substituted oxazoles show 10-fold higher activity against tubulin polymerization compared to unsubstituted analogs .
  • Withdrawing groups (e.g., -NO₂, -CF₃) : Increase electrophilicity, enhancing covalent binding to cysteine residues in enzymes like inosine monophosphate dehydrogenase (IMPDH). Nitro-substituted derivatives exhibit IC₅₀ values <1 μM in cancer cell lines .
  • Steric effects : Bulky substituents at the 5-position reduce activity by hindering target binding, as observed in VEGFR-2 inhibition studies .

Methodological approach : Computational docking (e.g., AutoDock Vina) paired with Hammett σ constants predicts substituent effects .

Advanced: How can computational modeling resolve contradictions in experimental bioactivity data for thieno-oxazole derivatives?

Answer:
Discrepancies in biological assays (e.g., varying IC₅₀ values across studies) often arise from solvation effects or protein conformational flexibility. Strategies include:

  • Molecular dynamics (MD) simulations : Identify stable binding poses over 100-ns trajectories, explaining why certain derivatives (e.g., 9c in ) show inconsistent activity due to ligand-induced protein rearrangements .
  • Quantum mechanical (QM) calculations : Assess charge distribution to rationalize divergent reactivities. For example, electron-deficient oxazoles may exhibit unexpected nucleophilic behavior in kinase assays due to solvent interactions .
  • Free-energy perturbation (FEP) : Quantifies binding affinity differences between analogs, resolving contradictions in IC₅₀ values .

Advanced: What statistical methods are used to validate the significance of biological activity data for 2-Methylthieno[2,3-d][1,3]oxazole derivatives?

Answer:
Robust statistical frameworks ensure reproducibility:

  • ANOVA with Bonferroni correction : Compares multiple treatment groups (e.g., dose-response studies) while controlling Type I error rates. For example, p-values <0.05 in ischemia/reperfusion models confirm the significance of oxazole derivatives in reducing oxidative stress .
  • Principal component analysis (PCA) : Identifies outliers in high-throughput screening data, improving SAR reliability .
  • Receiver operating characteristic (ROC) curves : Evaluate the predictive power of computational models (e.g., docking scores vs. experimental IC₅₀) .

Basic: How is regioselectivity achieved in the synthesis of 2-Methylthieno[2,3-d][1,3]oxazole derivatives?

Answer:
Regioselectivity is controlled by:

  • Substrate preorganization : Steric directing groups (e.g., 2,4-dichlorophenoxy) guide cyclization to the thieno[2,3-d] position, as seen in triazole-oxazole syntheses .
  • Catalytic systems : Lewis acids (e.g., ZnCl₂) favor oxazole ring formation over alternative pathways, achieving >90% regioselectivity in analogous systems .
  • Temperature gradients : Slow heating (2°C/min) minimizes kinetic byproducts, ensuring dominant [2,3-d] fusion .

Advanced: What mechanisms explain the anticancer activity of 2-Methylthieno[2,3-d][1,3]oxazole derivatives?

Answer:
Mechanistic studies highlight multitarget effects:

  • Tubulin polymerization inhibition : Derivatives mimic colchicine binding, disrupting microtubule dynamics (IC₅₀ = 0.8–2.3 μM) .
  • Kinase inhibition : ATP-competitive binding to VEGFR-2 (Kd = 12 nM) suppresses angiogenesis .
  • ROS generation : Electrophilic oxazoles deplete glutathione, inducing apoptosis in leukemia cells .

Validation : Western blotting (e.g., PARP cleavage) and flow cytometry (Annexin V staining) confirm apoptotic pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.